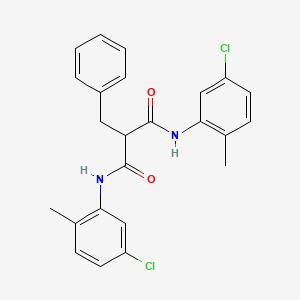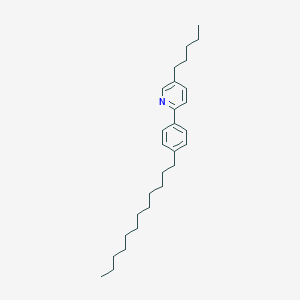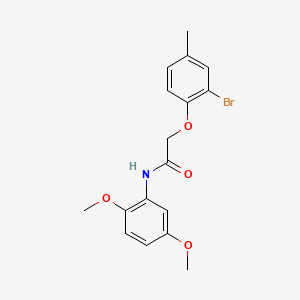
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy and pyrrolidinyl groups, which contribute to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Phenoxy Intermediate
- React 2-chloro-4,6-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.
- Reaction conditions: Use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene.
-
Formation of the Pyrrolidinyl Intermediate
- Synthesize the pyrrolidinyl intermediate by reacting 3-chloro-4-aminophenyl with pyrrolidine.
- Reaction conditions: Use of a catalyst such as palladium on carbon, and a solvent like ethanol or methanol.
-
Coupling Reaction
- Couple the phenoxy and pyrrolidinyl intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Reaction conditions: Use of a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide can undergo various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Oxidized derivatives with altered functional groups.
-
Reduction
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Major products: Reduced derivatives with modified functional groups.
-
Substitution
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives with different halogen or nucleophile groups.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions, with reagents like potassium permanganate or chromium trioxide.
Reduction: Often carried out in anhydrous conditions, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conducted in polar or non-polar solvents, with halogenating agents or nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide can be compared with other similar compounds, such as:
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-4-piperidin-1-ylphenyl)acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-4-morpholin-1-ylphenyl)acetamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Eigenschaften
Molekularformel |
C20H22Cl2N2O2 |
|---|---|
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-4-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-13-9-14(2)20(17(22)10-13)26-12-19(25)23-15-5-6-18(16(21)11-15)24-7-3-4-8-24/h5-6,9-11H,3-4,7-8,12H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
NOCIIALRZGRPNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12452998.png)
![2-{1-[(3,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12453001.png)
![2-Amino-4-(4-bromophenyl)-7-methoxydibenzo[b,d]furan-1,3-dicarbonitrile](/img/structure/B12453006.png)

![1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)cyclohexanecarboxamide](/img/structure/B12453029.png)

![3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B12453047.png)
![3,3-Difluoro-2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12453054.png)

![N'-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}-4-oxo-4-(pyrrolidin-1-yl)butanehydrazide](/img/structure/B12453062.png)
![2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate](/img/structure/B12453063.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-nitrophenyl)butanediamide](/img/structure/B12453073.png)
![(4Z)-5-methyl-4-[2-(3-phenyl-1H-pyrazol-5-yl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453082.png)
